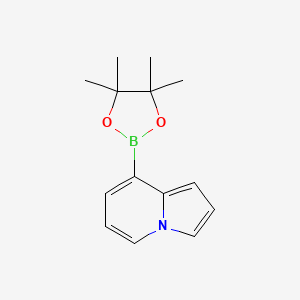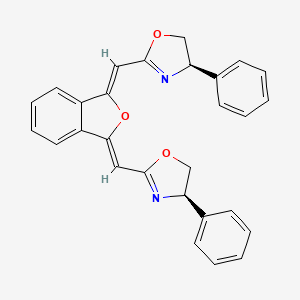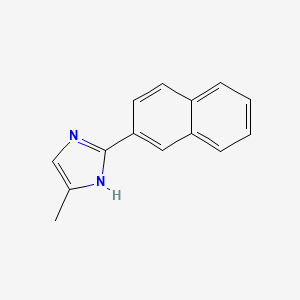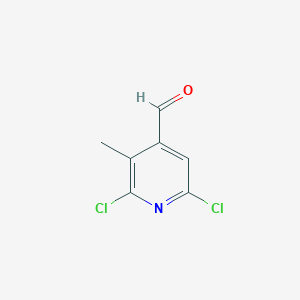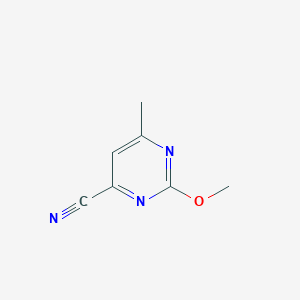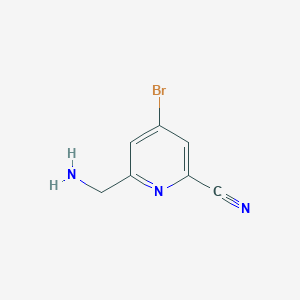
6-(Aminomethyl)-4-bromopyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-4-bromopicolinonitrile is an organic compound that belongs to the class of picolinonitriles This compound is characterized by the presence of an aminomethyl group at the 6th position and a bromine atom at the 4th position on the picolinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-bromopicolinonitrile typically involves multi-step organic reactions. One common method includes the bromination of picolinonitrile followed by the introduction of the aminomethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The aminomethylation can be carried out using formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of 6-(Aminomethyl)-4-bromopicolinonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-4-bromopicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of substituted picolinonitriles.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-(Aminomethyl)-4-bromopicolinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4-bromopicolinonitrile depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromopicolinonitrile: Lacks the aminomethyl group, making it less versatile in certain reactions.
6-(Aminomethyl)picolinonitrile: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.
4-Chloro-6-(aminomethyl)picolinonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
6-(Aminomethyl)-4-bromopicolinonitrile is unique due to the presence of both the aminomethyl and bromine groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
6-(aminomethyl)-4-bromopyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3,9H2 |
InChI Key |
VFSDNEBTFJEGMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)
![7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)
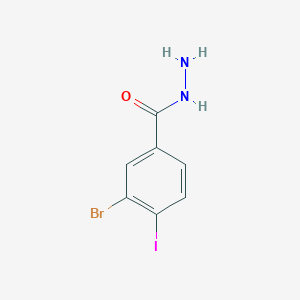
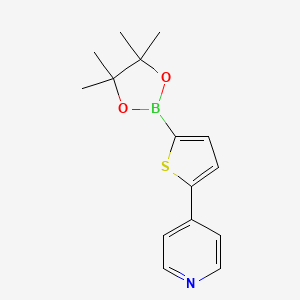
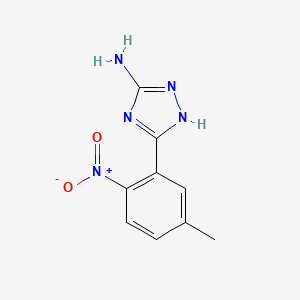
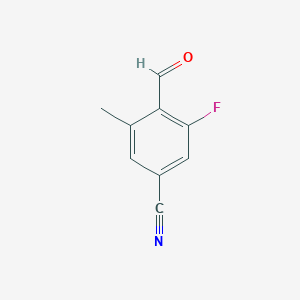
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)
